Chloromethyl 6-chloro-octanoate

Catalog No.
S14983715
CAS No.
80418-68-4
M.F
C9H16Cl2O2
M. Wt
227.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloromethyl 6-chloro-octanoate

CAS Number

80418-68-4

Product Name

Chloromethyl 6-chloro-octanoate

IUPAC Name

chloromethyl 6-chlorooctanoate

Molecular Formula

C9H16Cl2O2

Molecular Weight

227.12 g/mol

InChI

InChI=1S/C9H16Cl2O2/c1-2-8(11)5-3-4-6-9(12)13-7-10/h8H,2-7H2,1H3

InChI Key

XCSMASOBOZXNSF-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCCC(=O)OCCl)Cl

Chloromethyl 6-chloro-octanoate is an organic compound characterized by its chloromethyl and chloro functionalities attached to an octanoate backbone. Its chemical structure can be represented as C10H18Cl2O2, indicating the presence of two chlorine atoms, one on the chloromethyl group and another on the octanoate chain. This compound is part of a larger class of chlorinated esters, which are often utilized in various chemical applications due to their unique reactivity and properties.

Typical of esters and chlorinated compounds:

  • Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to chlorine, leading to the formation of new carbon-nucleophile bonds.
  • Ester Hydrolysis: In the presence of water and under acidic or basic conditions, chloromethyl 6-chloro-octanoate can hydrolyze to yield 6-chloro-octanoic acid and chloromethanol.
  • Reduction Reactions: The compound can also be reduced to form corresponding alcohols or other functional groups, depending on the reducing agent used.

Chloromethyl 6-chloro-octanoate can be synthesized through various methods:

  • Chlorination of Octanoic Acid Derivatives:
    • Starting from 6-hydroxy-octanoic acid, chlorination agents such as thionyl chloride or phosphorus pentachloride can be used to introduce chlorine atoms at specific positions on the carbon chain.
    • Reaction conditions typically involve organic solvents like dichloromethane or chloroform, with controlled temperatures to optimize yield and minimize side reactions .
  • Esterification Reactions:
    • The reaction between 6-chloro-octanoic acid and chloromethyl methyl ether in the presence of acid catalysts can yield chloromethyl 6-chloro-octanoate.
    • This method allows for selective formation of the ester bond while maintaining the integrity of the chlorinated functionalities.

Chloromethyl 6-chloro-octanoate finds applications in various fields:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical chemistry.
  • Pesticides and Herbicides: Due to its potential biological activity, it may be explored for use in agrochemicals.
  • Polymer Chemistry: The compound could be utilized in polymer synthesis, particularly in creating chlorinated polymers that exhibit enhanced thermal stability.

Chloromethyl 6-chloro-octanoate shares similarities with several other chlorinated compounds. Here are some notable examples:

Compound NameChemical StructureSimilarity Index
Ethyl 6-chloro-octanoateC10H19ClO2High
Chloromethyl 2-chloropropionateC5H8Cl2O2Moderate
Chloromethyl hexanoateC7H13ClO2Moderate
Chloromethyl octanoateC9H17ClO2High
Chlorinated fatty acids (e.g., 6-chlorodecanoic acid)C10H19ClO2Moderate

Uniqueness

Chloromethyl 6-chloro-octanoate is unique due to its specific combination of a long hydrocarbon chain with multiple chlorine substituents, which can significantly influence its physical properties and reactivity compared to shorter-chain or differently substituted analogs. This structural feature may enhance its utility in targeted applications within chemical synthesis and material science.

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

226.0527351 g/mol

Monoisotopic Mass

226.0527351 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

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